5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine
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Overview
Description
5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity. Metal-free direct synthesis methods have also been developed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen atom arrangement in the ring structure.
Imidazo[1,2-a]pyrazine: A compound with a similar fused ring system but different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a tetrahydro ring system. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6-3-2-4-8-10-7(9)5-11(6)8/h5-6H,2-4,9H2,1H3 |
InChI Key |
NOWNIWWLPKKSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=CN12)N |
Origin of Product |
United States |
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